3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid
CAS No.:
Cat. No.: VC16581008
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrO3 |
|---|---|
| Molecular Weight | 231.04 g/mol |
| IUPAC Name | (E)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)/b5-4+ |
| Standard InChI Key | ZGINPILGQVOXTL-SNAWJCMRSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=C(O1)Br)/C(=O)O |
| Canonical SMILES | CC(=CC1=CC=C(O1)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a bromofuran core fused to a methyl-substituted propenoic acid chain. The bromine atom at the 5-position of the furan ring introduces electronic effects that enhance reactivity, particularly in electrophilic substitution reactions. Computational modeling suggests that the planar furan ring and conjugated double bond in the propenoic acid group contribute to its potential interaction with biological targets like cyclooxygenase-2 (COX-2).
Table 1: Molecular Properties of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.04 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Limited aqueous solubility |
| Reactivity | Electrophilic bromination sites |
Synthesis and Optimization Strategies
The synthesis of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid typically begins with the bromination of furan derivatives. N-Bromosuccinimide (NBS) is employed under controlled conditions to achieve regioselective bromination at the 5-position of the furan ring. Subsequent steps involve introducing the prop-2-enoic acid moiety via catalytic coupling reactions, though yield optimization remains challenging due to steric hindrance from the methyl group.
Recent advances in microwave-assisted synthesis and transition-metal catalysis could improve efficiency. For example, palladium-catalyzed cross-coupling reactions—successfully used in analogous bromofuran systems —may enable modular functionalization of the core structure.
Chemical Reactivity and Functionalization
The bromine atom serves as a handle for further derivatization. Suzuki-Miyaura couplings with aryl boronic acids could append aromatic groups to enhance binding affinity for biological targets. Additionally, the α,β-unsaturated carboxylic acid moiety is amenable to Michael additions or nucleophilic substitutions, enabling the creation of prodrugs or solubility-enhancing derivatives.
Table 2: Representative Reactions of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic Acid
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Bioactive hybrid molecules |
| Esterification | Methanol, H₂SO₄ | Prodrug development |
| Amide Formation | Thionyl chloride, amines | Enhanced solubility |
Challenges and Future Research Directions
While the compound’s synthetic accessibility and modularity are advantageous, key gaps persist:
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to assess viability in vivo.
-
Target Selectivity: Off-target interactions with COX-1 or other enzymes could pose toxicity risks.
-
Formulation Strategies: Nanocrystallization or lipid-based delivery systems may mitigate solubility limitations.
Collaborative efforts between synthetic chemists and pharmacologists will be critical to advancing this compound toward preclinical evaluation.
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